molecular formula C10H11IO3 B3184756 3-Iodo-4-propoxybenzoic acid CAS No. 1131588-12-9

3-Iodo-4-propoxybenzoic acid

Cat. No. B3184756
Key on ui cas rn: 1131588-12-9
M. Wt: 306.10
InChI Key: KQOAAPWZYXXRLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09181182B2

Procedure details

When the product of Step B was substituted for propyl 3,4-dipropoxybenzoate in Example 43, Step B, the identical process afforded the title compound in 94%, as creamy solid. 1H-NMR (CDCl3) 1.04-1.15 (m, 3H); 1.83-1.94 (m, 2H); 3.99-4.08 (m, 2H); 6.8 (d, 1H, J=6 Hz); 8.04 (dd, 1H, J=3, 6 Hz); 8.5 (d, 1H, J=3 Hz).
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
propyl 3,4-dipropoxybenzoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:3]=[C:4]([CH:11]=[CH:12][C:13]=1[O:14][CH2:15][CH2:16][CH3:17])[C:5]([O:7]CCC)=[O:6].C(OC1C=C(C=CC=1OCCC)C(OCCC)=O)CC>>[I:1][C:2]1[CH:3]=[C:4]([CH:11]=[CH:12][C:13]=1[O:14][CH2:15][CH2:16][CH3:17])[C:5]([OH:7])=[O:6]

Inputs

Step One
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC=1C=C(C(=O)OCCC)C=CC1OCCC
Step Two
Name
propyl 3,4-dipropoxybenzoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)OC=1C=C(C(=O)OCCC)C=CC1OCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
IC=1C=C(C(=O)O)C=CC1OCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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